molecular formula C25H22FN3O3 B10941344 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide

Cat. No.: B10941344
M. Wt: 431.5 g/mol
InChI Key: IGWBJWXEHNSITC-UHFFFAOYSA-N
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Description

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an indene ring, a pyrazole ring, and a furan ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE typically involves multiple steps, including the formation of the indene, pyrazole, and furan rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, thereby blocking a metabolic pathway and exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
  • **5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE

Uniqueness

The uniqueness of 5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE lies in its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, for instance, can enhance its binding affinity to certain targets, making it more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C25H22FN3O3

Molecular Weight

431.5 g/mol

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C25H22FN3O3/c26-20-6-1-3-17(13-20)15-29-12-11-24(28-29)27-25(30)23-10-9-22(32-23)16-31-21-8-7-18-4-2-5-19(18)14-21/h1,3,6-14H,2,4-5,15-16H2,(H,27,28,30)

InChI Key

IGWBJWXEHNSITC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NC4=NN(C=C4)CC5=CC(=CC=C5)F

Origin of Product

United States

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